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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azetidine

Cat. No.: B15274319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 2-arylazetidine

analogues. While direct comparative data for 2-(4-Ethylphenyl)azetidine was not available in

the reviewed literature, this document focuses on a closely related series of 2,4-disubstituted

azetidines that have been evaluated as inhibitors of the Vesicular Monoamine Transporter 2

(VMAT2). The data presented herein offers valuable insights into the structure-activity

relationships (SAR) of this class of compounds, which can inform the design and development

of novel therapeutics targeting VMAT2.

VMAT2 is a critical transporter protein responsible for packaging monoamine neurotransmitters,

such as dopamine, into synaptic vesicles.[1] Its inhibition has been a therapeutic strategy for

managing hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a

promising pharmacophore for the development of VMAT2 inhibitors.

Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of a series of cis- and trans-2,4-

disubstituted azetidine analogues as inhibitors of [³H]dopamine uptake mediated by VMAT2.

The data is presented as the inhibitor constant (Ki), a measure of the compound's binding

affinity to the transporter. A lower Ki value indicates a higher binding affinity and greater

potency.
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Compound ID Stereochemistry
R (Substitution on
Phenyl Ring)

Ki (nM)[1]

1a trans H 66

1b trans 4-Methoxy 35

1c trans 3,4-Methylenedioxy 31

2a cis H 52

2b cis 4-Methoxy 24

2c cis 3,4-Methylenedioxy 28

Lobelane - - 45

Norlobelane - - 43

Experimental Protocols
[³H]Dopamine Uptake Inhibition Assay

The efficacy of the azetidine analogues was determined by their ability to inhibit the uptake of

radiolabeled dopamine into synaptic vesicles expressing VMAT2.[1]

1. Preparation of Synaptic Vesicles:

Rat brains were homogenized in a sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell

debris.

The resulting supernatant was further centrifuged at 10,000 x g for 20 minutes to pellet

synaptosomes.

The synaptosomal pellet was resuspended in a hypotonic buffer and subjected to osmotic

lysis.

The lysate was then centrifuged at 200,000 x g for 30 minutes to pellet the synaptic vesicles.
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The final vesicle pellet was resuspended in a buffer containing 10 mM HEPES and 100 mM

potassium tartrate.

2. [³H]Dopamine Uptake Assay:

Synaptic vesicles were pre-incubated with varying concentrations of the test compounds

(azetidine analogues) or vehicle for 10 minutes at 37°C.

The uptake reaction was initiated by the addition of [³H]dopamine (final concentration 50 nM)

and ATP to energize the transporter.

The reaction was allowed to proceed for 5 minutes at 37°C.

The uptake was terminated by rapid filtration through glass fiber filters to separate the

vesicles from the assay medium.

The filters were washed with ice-cold buffer to remove unbound radioligand.

The amount of radioactivity retained on the filters, representing the [³H]dopamine taken up

by the vesicles, was quantified using liquid scintillation counting.

3. Data Analysis:

The concentration of each compound that inhibited 50% of the specific [³H]dopamine uptake

(IC50) was determined by non-linear regression analysis of the concentration-response

curves.

The inhibitor constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.
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Caption: Mechanism of action of 2-arylazetidine analogues as VMAT2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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